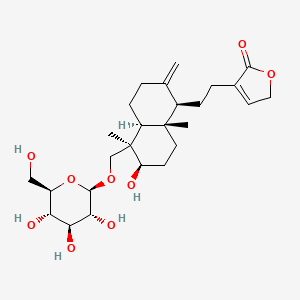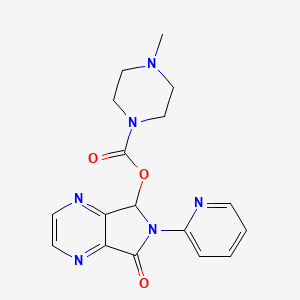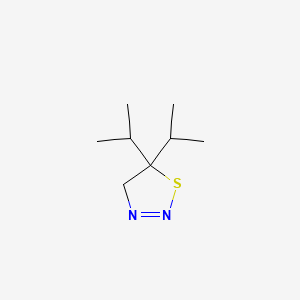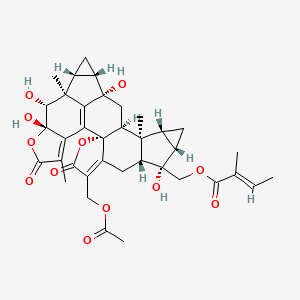
Andropanoside
説明
Andropanoside is a natural product that possesses protective activity against various liver disorders . It is a compound with the molecular formula C26H40O9 .
Molecular Structure Analysis
The molecular structure of this compound has been established through X-ray crystallographic analysis . The compound has a molecular weight of 496.59 .
科学的研究の応用
Cytotoxic and Anti-Inflammatory Effects : Andropanoside, along with other related compounds, has been studied for its cytotoxic effects on various human carcinoma cells, including LNCaP, HepG2, KB, MCF7, and SK-Mel2. Additionally, its inhibitory effects on nitric oxide production in LPS-stimulated RAW264.7 cells have been evaluated, indicating potential anti-inflammatory applications (My et al., 2020).
Chemical Structure and Isolation : Research has focused on isolating and identifying the chemical structure of this compound from plant extracts. This includes studies on the aerial parts of Andrographis paniculata, from which this compound was isolated and its structure determined through comprehensive spectroscopic methods, including 1D and 2D NMR and mass spectra (Fujita et al., 1984).
Structural Analysis and Derivatives : Further research has been conducted on the structural analysis of this compound and its derivatives, which includes the use of X-ray crystallographic analysis to establish the stereochemistry of these compounds. This is crucial for understanding their biological activity and potential therapeutic applications (Pramanick et al., 2006).
Drug Discovery and Ethnopharmacology : this compound is part of the broader field of ethnopharmacology, where plants and plant extracts are studied for therapeutic uses. This research often leads to the discovery of new drugs and the development of novel treatments for various diseases (Gilani & Rahman, 2005).
将来の方向性
The future research directions for Andropanoside could involve a deeper understanding of its synthesis process, mechanism of action, and its potential therapeutic applications. Given its protective activity against liver disorders, it could be a promising candidate for drug discovery and development .
作用機序
Target of Action
Andropanoside is a natural product that has been found to possess a protective activity against various liver disorders
Mode of Action
It is known that this compound is a natural product with protective activity against various liver disorders . This suggests that it may interact with biological targets in the liver to exert its protective effects. The exact nature of these interactions and the resulting changes at the molecular and cellular level are subjects of ongoing research.
Biochemical Pathways
Given its protective activity against liver disorders , it can be hypothesized that this compound may influence pathways related to liver function and health.
Result of Action
It is known that this compound has a protective activity against various liver disorders This suggests that it may have beneficial effects at the molecular and cellular level in the context of liver health
生化学分析
Biochemical Properties
Andropanoside interacts with various biomolecules in biochemical reactions. It has been found to be involved in the AKT Serine/Threonine Kinase 1 (AKT1) pathway, which plays a crucial role in cellular processes such as cell proliferation and apoptosis .
Cellular Effects
This compound has shown potential effects on various types of cells. For instance, it has been observed to have anti-proliferative and pro-apoptotic effects in certain cell lines . It also has the potential to inhibit the proliferation and AKT1 expression of MG63 cells, a type of osteosarcoma cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with AKT1. It has been suggested that this compound and another compound, neoandrographolide, could inhibit the proliferation and AKT1 expression of MG63 cells . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
特性
IUPAC Name |
4-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O9/c1-14-4-7-18-25(2,16(14)6-5-15-9-11-33-23(15)32)10-8-19(28)26(18,3)13-34-24-22(31)21(30)20(29)17(12-27)35-24/h9,16-22,24,27-31H,1,4-8,10-13H2,2-3H3/t16-,17-,18+,19-,20-,21+,22-,24-,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEPUSVTMHGIPC-MVGASCEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2CCC3=CCOC3=O)(C)COC4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2CCC3=CCOC3=O)(C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82209-72-1 | |
| Record name | 14-Deoxyandrographoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082209721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NINANDROGRAPHOLIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z87B39FVT4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is Andropanoside and where is it found?
A1: this compound is a diterpene glycoside found in the Andrographis paniculata plant. [, ] This plant is known for its medicinal properties and has been traditionally used in various treatments. []
Q2: How does this compound interact with Topoisomerase II alpha?
A2: While the provided research doesn't directly demonstrate this compound's interaction mechanism with Topoisomerase II alpha, it suggests that this compound could be a potential inhibitor of this enzyme. [, ] 3D-QSAR modeling, based on bioassay data of various phytochemicals against Topoisomerase II alpha, predicted that this compound might have a higher inhibitory activity compared to the standard drug, Etoposide. [, ] Further research, including molecular docking and in vitro studies, is needed to confirm this interaction and understand its specifics.
Q3: What is the chemical structure of this compound?
A4: Unfortunately, the provided research papers don't specify the exact molecular formula and weight of this compound. For a detailed structural elucidation, you can refer to the paper "On the Diterpenoids of Andrographis paniculata: X-Ray Crystallographic Analysis of Andrographolide and Structure Determination of New Minor Diterpenoids." [] This paper details the isolation and structural determination of this compound alongside other diterpenoids from Andrographis paniculata.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









